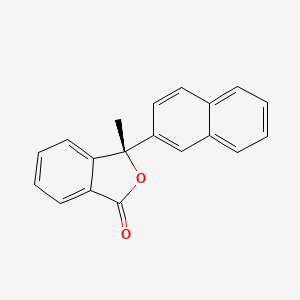

3-Methyl-3-(1-naphthyl)phthalide

Description

Significance of the Phthalide (B148349) Scaffold in Contemporary Organic Chemistry

The phthalide framework, a recurring structural motif in a multitude of natural products, constitutes a significant area of research in organic and medicinal chemistry. rsc.orgnih.gov This prominence is largely due to the diverse and potent biological activities exhibited by compounds containing this scaffold. rsc.orgnih.govresearchgate.net The fundamental structure of a phthalide consists of a benzene (B151609) ring fused to a γ-lactone ring. nih.gov Phthalides that bear substituents at the C-3 position are particularly noted for their extensive range of biological and physiological effects. rsc.orgnih.gov

The therapeutic relevance of this class of compounds is underscored by the existence of pharmaceuticals such as mycophenolic acid, an immunosuppressant, and 3-n-butylphthalide, an antiplatelet agent, both of which are built upon the phthalide core. rsc.orgnih.gov Beyond their direct applications, phthalides serve as crucial building blocks and intermediates in the total synthesis of more complex, biologically active natural products. rsc.orgnih.gov The versatility and inherent reactivity of the phthalide moiety have established it as a valuable framework in the design and development of new pharmaceutical agents. rsc.org

Structural Classification and Nomenclature of Substituted Phthalides

The foundational structure of all phthalide compounds is 1(3H)-isobenzofuranone, also known by the systematic IUPAC name 3H-2-benzofuran-1-one. nih.govresearchgate.netnih.gov This core structure is a bicyclic system where a γ-lactone is fused to a benzene ring at the 1 and 3 positions. nih.govresearchgate.net The classification of phthalides is primarily based on the nature and position of substituents on this core structure, with particular emphasis on substitution at the C-3 position, which is often a stereocenter. rsc.orgnih.govrsc.org

3-Methyl-3-(1-naphthyl)phthalide (B16751) is a specific derivative belonging to the class of 3,3-disubstituted phthalides. It is characterized by the presence of both a methyl group and a 1-naphthyl group attached to the C-3 carbon atom. Its formal IUPAC name is 3-Methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one. pharmaffiliates.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | pharmaffiliates.com |

| Synonym | 3-Methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one | pharmaffiliates.com |

| CAS Number | 107796-84-9 | pharmaffiliates.comscbt.com |

| Molecular Formula | C₁₉H₁₄O₂ | pharmaffiliates.com |

| Molecular Weight | 274.32 g/mol | pharmaffiliates.com |

| Appearance | Off-White Crystalline Solid | pharmaffiliates.com |

Historical Development of Phthalide Synthesis Methodologies

The synthesis of phthalides has evolved significantly since the initial discoveries. Early methods for preparing the parent phthalide included the bromination of o-toluic acid followed by hydrolysis. orgsyn.org Another foundational approach was the reduction of phthalic anhydride (B1165640). orgsyn.org Seminal work in the early 20th century by Godchot (1907) and Eijkman (1907) documented the formation of phthalide through the hydrogenation of phthalic anhydride using a nickel catalyst. google.com A few years later, Willstatter and Jacquet (1918) reported a similar transformation employing a platinum catalyst. google.com

A classical and well-established laboratory method involves the reduction of phthalimide (B116566) using zinc dust in an aqueous sodium hydroxide (B78521) solution, followed by acidification to induce lactonization. orgsyn.org In recent decades, research has shifted towards the development of more sophisticated, efficient, and selective synthetic routes, particularly for accessing 3-substituted phthalides. rsc.orgorganic-chemistry.org These modern methodologies often employ transition metal catalysis. Notable examples include palladium-catalyzed arylation of aldehydes and ruthenium-catalyzed asymmetric transfer hydrogenation reactions, which allow for the enantioselective synthesis of chiral phthalides. organic-chemistry.org Other contemporary strategies encompass Friedel–Crafts alkylation reactions and a variety of intramolecular cyclization protocols. rsc.orgorganic-chemistry.org

Overview of Research Trajectories for Aryl-Substituted Phthalides

Research into 3-aryl-substituted phthalides is a particularly active field, largely motivated by the significant biological activities associated with this subclass of compounds. researchgate.net A primary objective within this area is the creation of efficient and highly stereoselective synthetic methods to produce enantiomerically pure chiral 3-arylphthalides. rsc.orgsemanticscholar.org The development of asymmetric synthesis is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Strategies such as sequential asymmetric arylation–lactonization pathways have been successfully developed to this end. rsc.orgsemanticscholar.org To improve synthetic efficiency and align with the principles of green chemistry, researchers have also focused on designing one-pot procedures. For instance, the use of organozinc reagents, formed in situ, allows for the direct synthesis of 3-arylphthalides from simple precursors without the need for isolating intermediates. researchgate.net Palladium-catalyzed cross-coupling reactions, specifically the arylation of aldehydes with organoboronic acids, represent another powerful and widely explored tool for constructing the 3-arylphthalide framework. organic-chemistry.orgresearchgate.net Current research continues to explore the synthesis of novel derivatives with diverse aryl substituents to investigate and modulate the biological and chemical properties of the resulting phthalides.

Specific Relevance of this compound in Phthalide Research

This compound (CAS No: 107796-84-9) serves as a specific and valuable compound within the broader scope of phthalide research. pharmaffiliates.comscbt.com It is categorized as a useful compound for organic synthesis. pharmaffiliates.com As a 3,3-disubstituted phthalide, it possesses a quaternary stereocenter bearing both a small alkyl group (methyl) and a large, rigid aromatic system (1-naphthyl). This unique substitution pattern makes it an interesting model compound for investigating the influence of steric hindrance and electronic effects on the properties and reactivity of the phthalide ring system.

The incorporation of the naphthyl moiety is of particular interest in materials science and photochemistry, as seen in the development of naphthyl-substituted naphthalimides as high-performance photoinitiators. mdpi.com While a different class of compound, this highlights the value of the naphthyl group in designing functional molecules. The detailed analysis of the spectroscopic data (such as FT-IR and NMR) for this compound and its comparison with other substituted phthalides can provide fundamental insights into structure-property relationships within this important class of heterocyclic compounds. researchgate.netsemanticscholar.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14O2 |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

(3S)-3-methyl-3-naphthalen-2-yl-2-benzofuran-1-one |

InChI |

InChI=1S/C19H14O2/c1-19(17-9-5-4-8-16(17)18(20)21-19)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3/t19-/m0/s1 |

InChI Key |

JVUFRYOBPMEEPM-IBGZPJMESA-N |

Isomeric SMILES |

C[C@@]1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 3 Methyl 3 1 Naphthyl Phthalide and Phthalide Scaffolds

Fundamental Reactivity at the Lactone Moiety

The lactone ring is the most reactive part of the phthalide (B148349) scaffold, with the C1 carbonyl carbon and the C3 carbon being the primary sites for chemical transformations. rsc.org

Nucleophilic Attack on C1 Carbonyl Center

The C1 carbonyl carbon of the phthalide is electrophilic and susceptible to attack by nucleophiles. rsc.orglibretexts.org This reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl group, leading to the opening of the lactone ring. libretexts.org The stability of the resulting intermediate and the reaction conditions dictate the final product. For instance, strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl group, and subsequent workup can lead to the formation of diols or other derivatives. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated or undergo further reactions. libretexts.org

Table 1: Examples of Nucleophilic Attack on Phthalide Carbonyl

| Nucleophile | Product Type | Reference |

| Grignard Reagents | Diols | nih.gov |

| Hydride Reagents (e.g., LiAlH4) | Diols | rsc.org |

| Amines | Amides (via ring opening) | organic-chemistry.org |

| Alkoxides | Esters (via ring opening) | acs.org |

Electrophilic Behavior at the C3 Position

The C3 position of the phthalide scaffold, being a benzylic-type carbon, can exhibit electrophilic character, especially when substituted with a good leaving group. In the case of 3-Methyl-3-(1-naphthyl)phthalide (B16751), derivatization to introduce a leaving group at C3 would be necessary to promote nucleophilic substitution at this center. For example, 3-hydroxyphthalides can be activated under acidic conditions to generate a carbocationic intermediate at the C3 position, which is then attacked by a nucleophile. researchgate.net This approach is a common strategy for the synthesis of various 3-substituted phthalides. researchgate.netdoktornarabote.ru The presence of the naphthyl and methyl groups would influence the stability of any potential carbocation intermediate at C3, thereby affecting the reaction's feasibility and outcome.

Furthermore, the hydrogen atoms on the C3 methyl group of this compound could potentially be abstracted under strongly basic conditions to form a carbanion, which could then react with electrophiles. However, the acidity of these protons is generally low.

Ring-Opening and Subsequent Recyclization Processes

The lactone ring of phthalides can be opened under various conditions, including hydrolysis (acidic or basic), alcoholysis, and aminolysis. organic-chemistry.orgacs.orgresearchgate.net This ring-opening generates an intermediate ortho-substituted benzoic acid derivative. Depending on the reaction conditions and the nature of the substituents, this intermediate can undergo subsequent recyclization to form different heterocyclic systems. For example, treatment of a 3-substituted phthalide with a strong base can lead to ring opening, and subsequent intramolecular reactions can lead to the formation of isocoumarins or other related structures. rsc.org Density functional theory (DFT) calculations have shown that the ring opening of phthalimides, a related class of compounds, can proceed through a stepwise mechanism in the presence of a protic solvent like methanol. acs.org

Reactivity of Aromatic Rings (Isobenzofuranone and Naphthyl)

Both the isobenzofuranone (phthalide) and the naphthyl aromatic rings of this compound can undergo electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orgyoutube.com

On the Isobenzofuranone Ring: The isobenzofuranone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the lactone's carbonyl group. The acyl group of the lactone acts as a deactivating, meta-directing group. libretexts.org Therefore, electrophilic attack would be expected to occur at the C5 and C7 positions, which are meta to the C1 carbonyl group.

On the Naphthyl Ring: The naphthyl ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The position of substitution on the 1-naphthyl group is influenced by both electronic and steric factors. The substituent at C1 of the naphthyl ring in this compound is an alkyl group (the C3 of the phthalide), which is a weak activating group and directs incoming electrophiles to the ortho and para positions. Therefore, substitution is most likely to occur at the C4 and C5 positions of the naphthalene (B1677914) ring.

Functionalization at Peripheral Positions (C4, C5, C6, C7)

The peripheral positions (C4, C5, C6, and C7) of the phthalide's benzene ring can be functionalized, although direct electrophilic substitution might be challenging due to the deactivating nature of the lactone. rsc.org However, modern synthetic methods, such as directed metalation, can provide routes to functionalize these positions. For instance, the use of directing groups can facilitate ortho-lithiation, allowing for the introduction of various electrophiles at specific positions on the aromatic ring. While specific studies on this compound are not available, the general principles of phthalide chemistry suggest that such transformations are plausible. rsc.org

Stereochemical Aspects of Phthalide Reactivity

The stereocenter at the C3 position of substituted phthalides is a key determinant of their chemical behavior. The nature of the substituents at this position influences the ease of enolization and the stereochemical course of reactions.

Epimerization and Racemization Studies at C3

The stereochemical integrity of the C3 position in phthalides is crucial, particularly in asymmetric synthesis. The potential for epimerization or racemization can impact the enantiopurity of the final products. The primary mechanism for the loss of stereochemical information at the C3 position of a phthalide involves the formation of an achiral enolate intermediate under basic conditions. The presence of a hydrogen atom at the C3 position allows for deprotonation, leading to a planar enolate where the original stereochemistry is lost. Subsequent protonation can occur from either face, resulting in a mixture of enantiomers or diastereomers.

While specific studies on the racemization of this compound are not extensively documented, the general mechanism for racemization of compounds with a chiral center alpha to a carbonyl group is well-established. The rate of this process is dependent on the acidity of the C3-proton and the stability of the resulting enolate. For 3,3-disubstituted phthalides lacking a proton at the C3 position, this racemization pathway is not possible. However, if one of the substituents is prone to elimination to form a 3-alkylidenephthalide, subsequent re-addition could potentially lead to racemization.

Diastereoselective and Enantioselective Transformations

The development of stereoselective methods to access chiral phthalides is a significant area of research. Both diastereoselective and enantioselective transformations have been successfully applied to phthalide scaffolds.

A notable approach for the enantioselective synthesis of 3,3-disubstituted phthalides is through the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters. nih.govacs.org This method allows for the generation of phthalide derivatives with a chiral quaternary carbon at the C3 position in good yields and with high enantioselectivities (up to 95% ee after recrystallization). nih.govacs.org The reaction proceeds via the deprotonation of the phthalide ester to form a prochiral enolate, which is then alkylated by an electrophile in the presence of a chiral phase-transfer catalyst. The catalyst creates a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. nih.gov

Another powerful strategy for the enantioselective synthesis of 3-arylphthalides is the nickel-catalyzed asymmetric Suzuki-Miyaura cross-coupling of racemic 3-bromophthalides with arylboronic acids. nih.gov This reaction proceeds in a stereoconvergent manner, meaning that both enantiomers of the starting material are converted into a single enantiomer of the product, with high enantioselectivities reported for a variety of substrates. nih.gov

Furthermore, organocatalytic asymmetric aldol-lactonization reactions of 2-formylbenzoic esters with ketones or aldehydes provide a route to enantioenriched 3-substituted phthalides. nih.gov These reactions often utilize proline-based catalysts to control the stereochemical outcome of the initial aldol (B89426) addition, followed by a facile lactonization to form the phthalide ring. nih.gov

Below is a table summarizing some enantioselective transformations for the synthesis of chiral phthalides:

| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity (ee) |

| Asymmetric Phase-Transfer-Catalyzed γ-Alkylation nih.govacs.org | Chiral Phase-Transfer Catalyst (e.g., Maruoka catalyst) | 3,3-Disubstituted Phthalides | Up to 95% |

| Asymmetric Suzuki-Miyaura Cross-Coupling nih.gov | Nickel/Chiral Ligand | 3-Arylphthalides | High |

| Organocatalytic Aldol-Lactonization nih.gov | L-Prolinamide Alcohol | 3-Substituted Phthalides | High |

| Asymmetric Hydrogenation nih.gov | Ir(I)/SpinPHOX catalyst | 3-Substituted Phthalides | Up to 98% |

Mechanistic Investigations of Complex Transformations

The phthalide core can participate in a variety of complex chemical transformations, including annulations, photoinduced isomerizations, and multi-component reactions. Understanding the mechanisms of these reactions is key to harnessing their synthetic potential.

Studies of Annulation Reactions

Annulation reactions involving phthalide anions are powerful methods for the construction of polycyclic aromatic and quinonoid systems. A classic example is the Hauser-Kraus annulation, which involves the reaction of a stabilized phthalide anion with a Michael acceptor. The mechanism typically begins with the deprotonation of a 3-substituted phthalide (often with a stabilizing group like sulfonyl or cyano) by a strong base to form a phthalide anion. This anion then undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate subsequently participates in an intramolecular cyclization, typically a Dieckmann-type condensation, followed by elimination to afford the annulated product.

A variation of this is the transpositive tandem annulation of phthalides with allene (B1206475) carboxylates. nih.gov In this reaction, a phthalide anion adds to the allene, and the reaction is proposed to proceed through a transposition of the initially formed hydroxy group to achieve the final naphtho[c]furanone product. nih.gov

Understanding Photoinduced Isomerization Processes

Photoinduced transformations can provide unique pathways to phthalide structures. For instance, the photo-isomerization of o-acetylbenzaldehyde in acetonitrile (B52724) has been shown to yield 3-methylphthalide. Mechanistic studies using femtosecond and nanosecond transient absorption spectroscopy, supported by computational calculations, have revealed that this isomerization proceeds through a ketene (B1206846) intermediate. This ketene is formed rapidly after photoexcitation and has a lifetime of approximately 1.4 microseconds before cyclizing to the final phthalide product.

While this example describes the formation of a phthalide through photoisomerization of a precursor, the direct photoinduced isomerization of a pre-formed phthalide like this compound is less commonly reported. Such a process would likely involve photochemical excitation to an excited state, which could potentially undergo bond cleavage or rearrangement. The specific pathway would be highly dependent on the substitution pattern and the photochemical conditions employed. In some biological systems, the interconversion between different phthalides, which may involve isomerization, is thought to be regulated by enzymes through processes like oxidation and hydroxylation. nih.gov

Mechanisms of Multi-Component Phthalide-Forming Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like phthalides from simple starting materials in a single step. Several MCRs have been developed for the synthesis of the phthalide scaffold.

One such strategy involves a one-pot cascade aldol/cyclization reaction of 2-formylbenzoic acid with β-keto acids in a sustainable solvent like glycerol (B35011). nih.gov The proposed mechanism starts with a base-catalyzed aldol addition of the enolate of the β-keto acid to the aldehyde group of 2-formylbenzoic acid. This is followed by a facile decarboxylation and subsequent intramolecular lactonization to furnish the 3-substituted phthalide. nih.gov

Another approach is the transition-metal-free multicomponent reaction of arynes, isocyanides, and carbon dioxide to form N-substituted phthalimides, which are structurally related to phthalides. organic-chemistry.org While this specific reaction yields phthalimides, it highlights the power of MCRs in constructing the core bicyclic structure. The development of analogous MCRs that directly yield phthalides is an active area of research. For instance, a palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been developed for the synthesis of α-arylglycine derivatives, showcasing the potential for complex bond formations in a single pot. beilstein-journals.org

The following table outlines the key steps in a plausible mechanism for a multi-component synthesis of 3-substituted phthalides from 2-formylbenzoic acid and a β-keto acid.

| Step | Description | Intermediate/Product |

| 1 | Base-catalyzed enolate formation from the β-keto acid. | Enolate of the β-keto acid. |

| 2 | Nucleophilic attack of the enolate on the aldehyde of 2-formylbenzoic acid. | Aldol addition intermediate. |

| 3 | Decarboxylation of the aldol intermediate. | Intermediate enol/enolate. |

| 4 | Intramolecular lactonization (attack of the carboxylate on the enol/enolate-derived carbon). | 3-Substituted phthalide. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Phthalides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For a compound with the structural complexity of 3-Methyl-3-(1-naphthyl)phthalide (B16751), which possesses multiple aromatic systems and a chiral quaternary center, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would be particularly complex, showing signals for the protons of the phthalide's benzene (B151609) ring and the naphthyl group.

The four protons of the phthalide's benzene ring, being part of an ortho-disubstituted system, would likely appear as a set of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the carbonyl group and the substituted carbon.

The seven protons of the 1-naphthyl group would also resonate in the aromatic region, generally between δ 7.2 and 8.5 ppm. The proton at the C8' position of the naphthyl ring is expected to be significantly deshielded due to its peri-relationship with the substituent at C1', leading to a characteristic downfield shift.

A key feature in the ¹H NMR spectrum would be the singlet corresponding to the methyl group attached to the chiral center (C3). This signal would likely appear in the upfield region, around δ 1.5-2.0 ppm, and its singlet nature confirms the absence of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (CH₃) | 1.8 - 2.0 | s (singlet) |

| Phthalide (B148349) Aromatic Protons | 7.3 - 7.9 | m (multiplet) |

| Naphthyl Aromatic Protons | 7.4 - 8.2 | m (multiplet) |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the carbon skeleton of the molecule. For this compound, a total of 19 distinct carbon signals are expected, corresponding to its molecular formula C₁₉H₁₄O₂.

Key signals would include the carbonyl carbon of the lactone ring, which is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-175 ppm. The quaternary carbon (C3) to which the methyl and naphthyl groups are attached would also have a characteristic chemical shift, likely around δ 80-95 ppm. The methyl carbon would appear at the most upfield region of the spectrum, typically between δ 20-30 ppm.

The aromatic region of the ¹³C NMR spectrum would be crowded, with signals for the six carbons of the phthalide's benzene ring and the ten carbons of the naphthyl ring. The chemical shifts of these carbons are influenced by their position relative to the substituents and the inherent electronic properties of the aromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (CH₃) | 25 - 30 |

| Quaternary Carbon (C3) | 90 - 95 |

| Phthalide Aromatic Carbons | 120 - 155 |

| Naphthyl Aromatic Carbons | 122 - 145 |

| Carbonyl Carbon (C=O) | 168 - 172 |

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the phthalide's benzene ring and within the naphthyl ring system, helping to differentiate between the various aromatic multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for all protonated carbons by linking them to their attached protons. For instance, the methyl proton signal would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). HMBC is particularly powerful for identifying quaternary carbons and for assembling the molecular fragments. Key HMBC correlations for this compound would include correlations from the methyl protons to the quaternary carbon (C3) and the adjacent aromatic carbon of the naphthyl group, as well as correlations from the aromatic protons to various carbons within their respective ring systems and to the carbonyl carbon.

The presence of the bulky naphthyl group in close proximity to the phthalide ring system can induce significant anisotropic effects in the NMR spectra. These effects can be exploited to gain insights into the relative stereochemistry and conformation of the molecule. The magnetic field generated by the circulating π-electrons of the naphthyl ring can cause either shielding or deshielding of nearby protons, depending on their spatial orientation relative to the ring. Protons situated above the face of the naphthyl ring will experience an upfield shift (shielding), while those in the plane of the ring will be shifted downfield (deshielding). Careful analysis of these anisotropic shifts, often aided by computational modeling, can help in assigning the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the molecular formula of this compound. chemsynthesis.com By measuring the mass of the molecular ion with very high accuracy (typically to within 5 ppm), it is possible to distinguish between different elemental compositions that may have the same nominal mass. For C₁₉H₁₄O₂, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pathways and Structural Interpretation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic molecules. For this compound, electron ionization (EI) would likely produce a distinct fragmentation pattern, providing critical information about its molecular structure. While a specific experimental spectrum for this exact molecule is not publicly available, a fragmentation pathway can be predicted based on established principles and data from analogous structures like 3-phenylphthalide (B1295097) and other phthalate (B1215562) derivatives. libretexts.orgchemguide.co.uknih.gov

The molecular ion (M⁺) peak would be expected at an m/z corresponding to the molecular weight of the compound (C₁₉H₁₄O₂), which is 274.31 g/mol . Due to the presence of extensive aromatic systems (naphthalene and benzene rings), the molecular ion peak is expected to be relatively intense and stable. libretexts.org

Key fragmentation steps would likely involve the cleavage of the bonds at the quaternary C3 carbon, which is the most substituted and a structurally significant point.

Proposed Fragmentation Pathways:

Loss of Methyl Radical: A primary fragmentation would be the loss of the methyl group (•CH₃) via alpha-cleavage, leading to a stable tertiary carbocation.

M⁺• → [M - CH₃]⁺ + •CH₃

m/z 274 → m/z 259

Loss of Naphthyl Radical: Another significant fragmentation pathway involves the cleavage of the C-C bond between the phthalide ring and the naphthalene (B1677914) moiety. This would result in the loss of a naphthyl radical (•C₁₀H₇).

M⁺• → [M - C₁₀H₇]⁺ + •C₁₀H₇

m/z 274 → m/z 147

Formation of the Naphthyl Cation: The positive charge could also be retained by the naphthalene fragment, which is a stable aromatic cation.

M⁺• → [C₁₀H₇]⁺ + •C₉H₇O₂

m/z 274 → m/z 127

Phthalide Ring Fragmentation: The phthalide core itself can undergo fragmentation. For instance, studies on phthalate metabolites show the formation of a deprotonated benzoate (B1203000) ion (m/z 121) or a deprotonated o-phthalic anhydride (B1165640) ion (m/z 147) in negative ion mode. nih.govnih.gov In positive mode EI-MS, cleavage of the lactone ring could lead to the loss of CO and CO₂, resulting in characteristic fragments. For example, a fragment corresponding to the phthaloyl cation (m/z 132) or a benzoyl cation (m/z 105) could be observed. nih.govnih.gov

These predicted pathways allow for a detailed structural interpretation of the molecule from its mass spectrum.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 274 | Molecular Ion | [C₁₉H₁₄O₂]⁺• | Ionization of parent molecule |

| 259 | [M - CH₃]⁺ | [C₁₈H₁₁O₂]⁺ | Loss of a methyl radical |

| 147 | [M - C₁₀H₇]⁺ | [C₉H₇O₂]⁺ | Loss of a naphthyl radical |

| 127 | Naphthyl Cation | [C₁₀H₇]⁺ | Cleavage of C3-Naphthyl bond |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage within the phthalide ring |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of phthalide derivatives in various matrices. nih.gov This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection offered by mass spectrometry.

For this compound, LC-MS serves several critical functions:

Purity and Impurity Profiling: It can effectively separate the target compound from starting materials, by-products, and degradation products. A patent for analyzing related phthalide derivatives suggests using a phenyl-hexyl or phenyl column, which would provide suitable retention and selectivity for this analyte due to π-π interactions with the aromatic systems. google.com

Quantitative Analysis: LC-MS allows for the precise quantification of the compound in complex mixtures, which is essential for quality control and formulation analysis.

Metabolite Identification: In biological studies, LC-MS is the method of choice for identifying and quantifying metabolites. The fragmentation data discussed previously is crucial for proposing structures of metabolites formed, for example, by hydroxylation or other phase I and phase II metabolic transformations. nih.gov

A typical LC-MS method would likely employ a reversed-phase column (e.g., C18 or a phenyl-based phase) with a mobile phase gradient of water (often buffered, e.g., with formic acid or ammonium (B1175870) formate (B1220265) to aid ionization) and an organic solvent like acetonitrile (B52724) or methanol. google.comhelixchrom.com Detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, monitoring for the protonated molecule [M+H]⁺ (m/z 275) and its characteristic fragments.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin | Intensity |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic (Naphthyl & Benzene rings) | Medium-Weak |

| ~2960-2850 | C-H Stretch (sp³) | Methyl Group (-CH₃) | Medium-Weak |

| ~1775-1760 | C=O Stretch | γ-Lactone (Phthalide ring) | Strong, Sharp |

| ~1610, ~1580, ~1510 | C=C Stretch | Aromatic Rings | Medium-Variable |

| ~1380 | C-H Bend | Methyl Group (-CH₃) | Medium |

| ~1250-1100 | C-O Stretch | Lactone Ester Group | Strong |

| ~800, ~750 | C-H Out-of-Plane Bend | Aromatic Rings (Substitution Pattern Dependent) | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Spectrofluorimetric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the extensive π-system of the naphthalene moiety. researchgate.netdocbrown.info

Naphthalene itself exhibits strong π-π* transitions, with characteristic absorption maxima. ijcesen.comomlc.org The spectrum typically shows two main bands: a very intense band (the ¹Bₐ band) around 220 nm and a structured band of lower intensity (the ¹Lₐ band) between 250-290 nm. researchgate.net The phthalide portion of the molecule also absorbs in the UV region, with phthalic acid showing maxima around 200, 226, and 276 nm. sielc.com

For this compound, these absorption bands would overlap. The resulting spectrum would likely show intense absorption below 230 nm and a complex, structured band between 260-320 nm, characteristic of a substituted naphthalene.

Spectrofluorimetric Studies: Naphthalene and many of its derivatives are known to be fluorescent. nih.govresearchgate.net They typically absorb UV light and emit in the near-UV or blue region of the spectrum. The quantum yield and emission wavelength are sensitive to the substituent and the solvent environment. nih.gov Given the presence of the large, rigid naphthalene fluorophore, this compound is predicted to be fluorescent. Excitation at a wavelength corresponding to its ¹Lₐ absorption band (e.g., ~280 nm) would be expected to produce a characteristic emission spectrum, likely with a maximum in the 320-360 nm range. Spectrofluorimetry could therefore be a highly sensitive detection method for this compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The C3 carbon atom in this compound is a stereocenter, bonded to four different groups (a methyl group, a naphthyl group, an oxygen atom of the lactone ring, and the C4 carbon of the phthalide structure). Therefore, the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample. youtube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. A racemic mixture (50:50 of R and S) is CD-silent.

A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. The sign of the CD band (positive or negative, known as a Cotton effect) at a specific electronic transition is characteristic of the absolute configuration of the stereocenter. rsc.org

For this compound, CD signals would be expected at wavelengths corresponding to the UV-Vis absorption bands of its chromophores (naphthalene and phthalide). The sign and magnitude of the Cotton effects associated with the π-π* transitions of the naphthalene ring would be particularly sensitive to the molecule's three-dimensional structure. nih.gov By comparing the experimental CD spectrum of an enantiomerically pure sample to spectra predicted by quantum chemical calculations, the absolute configuration ((R) or (S)) could be determined. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable quantitative tool.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and, crucially, for separating its enantiomers.

Purity Analysis: Standard reversed-phase HPLC with UV detection is a robust method for determining chemical purity. As mentioned, a phenyl-based column could offer enhanced selectivity for this highly aromatic compound. google.com A typical detection wavelength would be set at one of the absorption maxima of the naphthalene chromophore, such as 280 nm, to ensure high sensitivity. google.com

Isomer (Enantiomer) Analysis and Separation: Separating the (R)- and (S)-enantiomers is a significant challenge that requires a chiral environment. There are two primary HPLC-based strategies:

Chiral Stationary Phases (CSPs): This is the most direct method. The sample is passed through an HPLC column where the stationary phase is itself chiral. Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are often effective for separating a broad range of chiral compounds, including those with aromatic groups.

Derivatization with a Chiral Agent: An alternative approach involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column. This method, while indirect, can be very effective. However, it requires that the analyte has a suitable functional group for derivatization and that the reaction proceeds without racemization.

The choice of method depends on the specific requirements of the analysis, such as whether preparative-scale separation or simply analytical quantification of enantiomeric excess is needed. helixchrom.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of chiral compounds. The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is routinely accomplished using chiral HPLC. uma.es This method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The general approach for determining the enantiomeric excess of a chiral phthalide like this compound involves dissolving a sample of the synthesized compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification. jespublication.comheraldopenaccess.us The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

For 3-arylphthalides, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. bgb-analytik.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. sigmaaldrich.com

Detailed Research Findings:

In a representative analysis of a nearly racemic mixture of this compound, a chiral HPLC method was developed. The separation was achieved on a polysaccharide-based chiral stationary phase. The resulting chromatogram would be expected to show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The integration of these peaks allows for the precise calculation of the enantiomeric excess.

Table 1: Representative Chiral HPLC Data for the Determination of Enantiomeric Excess of this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 10.34 min |

| Peak Area (Enantiomer 1) | 495,678 |

| Peak Area (Enantiomer 2) | 504,322 |

| Calculated Enantiomeric Excess (ee) | 0.86% |

This table presents illustrative data based on typical chiral HPLC separations of related compounds.

Separation of Diastereomers by Chromatography

When a chiral compound contains more than one stereocenter, diastereomers can exist. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional chromatographic techniques, such as normal-phase or reversed-phase HPLC, without the need for a chiral stationary phase. researchgate.netnih.gov

The separation of diastereomers of compounds containing a naphthyl group has been successfully demonstrated. nih.govmdpi.com The strategy often involves derivatization of the chiral molecule with a chiral derivatizing agent to form diastereomeric pairs. These diastereomers, having distinct three-dimensional structures, exhibit different affinities for the stationary phase, enabling their separation. iitr.ac.in For instance, reacting a racemic alcohol with an enantiomerically pure acid chloride can produce diastereomeric esters that are separable by HPLC on a standard silica (B1680970) gel column. nih.gov

Detailed Research Findings:

To illustrate the separation of diastereomers of a precursor to this compound, one could consider the reaction of a racemic alcohol containing the naphthyl group with an enantiomerically pure chiral acid. The resulting diastereomeric esters would be subjected to normal-phase HPLC. The difference in the spatial arrangement of the atoms in the diastereomers would lead to differential interactions with the silica gel stationary phase, resulting in their separation into two distinct peaks.

Table 2: Representative HPLC Data for the Separation of Diastereomers

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Silica Gel (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Hexane/Ethyl Acetate (B1210297) (80:20, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 280 nm |

| Results | |

| Retention Time (Diastereomer 1) | 12.78 min |

| Retention Time (Diastereomer 2) | 15.91 min |

| Resolution (Rs) | > 1.5 |

This table presents illustrative data based on typical HPLC separations of diastereomeric compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure organic compound. This method provides the percentage of carbon (C), hydrogen (H), and other elements (such as nitrogen, sulfur, and halogens) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its identity and purity.

For this compound, the molecular formula is C₁₉H₁₄O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

Detailed Research Findings:

A sample of purified this compound would be subjected to combustion analysis. The amounts of carbon dioxide and water produced are measured, from which the percentages of carbon and hydrogen in the sample are determined. The percentage of oxygen is typically determined by difference. The experimental results are expected to be in close agreement with the theoretical values, confirming the elemental composition of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₁₉H₁₄O₂)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 83.20 | 83.15 |

| Hydrogen (H) | 5.14 | 5.19 |

| Oxygen (O) | 11.66 | 11.66 |

This table presents illustrative data based on typical elemental analysis results, demonstrating close correlation between theoretical and found values.

Computational and Theoretical Studies of 3 Methyl 3 1 Naphthyl Phthalide Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. From this fundamental information, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. arxiv.orgmdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. nih.gov

The process begins with geometry optimization , where computational software, such as Gaussian, systematically alters the molecule's geometry to find the lowest energy conformation, which corresponds to the most stable structure. mdpi.com This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. dntb.gov.ua For a molecule like 3-Methyl-3-(1-naphthyl)phthalide (B16751), this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Functionals like B3LYP or PBE0 combined with basis sets such as 6-31G(d,p) or cc-pVTZ are commonly employed for this purpose, as they provide reliable results for organic molecules. nih.govarxiv.orgmdpi.com

Once the optimized geometry is found, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be accurately calculated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C(lactone carbonyl)-O | 1.21 |

| C(lactone ether)-O | 1.37 | |

| C(phthalide)-C(naphthyl) | 1.52 | |

| C(phthalide)-C(methyl) | 1.54 | |

| Bond Angles | O-C(phthalide)-C(aromatic) | 108.5 |

| C(naphthyl)-C(phthalide)-C(methyl) | 112.0 | |

| Dihedral Angle | C(aromatic)-C(phthalide)-C(naphthyl)-C(naphthyl ring) | 65.0 |

Note: This data is illustrative and not based on published results.

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the magnetic shielding tensors for each nucleus. nih.govnih.gov These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions (a Hessian matrix), vibrational frequencies can be computed. researchgate.net The resulting frequencies correspond to the stretching, bending, and torsional motions within the molecule and can be directly compared to an experimental IR spectrum. Calculated frequencies are often systematically scaled to better match experimental values. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis spectrum. researchgate.netnih.gov This analysis provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Analysis of the molecular orbitals (MOs) provides insight into the molecule's reactivity and electronic properties. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dntb.gov.ua

Natural Bond Orbital (NBO) analysis is another powerful tool that examines the electron density to understand charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.netresearchgate.net This method can reveal the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which stabilizes the molecule. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which visually displays the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dntb.gov.ua

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (TD-DFT/B3LYP/6-31G(d,p))

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily located on the electron-rich naphthyl group. |

| LUMO | -1.80 | Primarily located on the phthalide (B148349) moiety, specifically the carbonyl group. |

| Energy Gap | 4.45 | Indicates high kinetic stability. |

Note: This data is illustrative and not based on published results.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static, minimum-energy structures, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of the molecule over time.

This compound possesses rotational freedom, particularly around the single bond connecting the naphthyl group to the phthalide core. A conformational analysis would systematically rotate this bond and calculate the energy at each step to map out the potential energy surface. dntb.gov.ua This reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) conformers. nih.gov For a molecule with bulky groups like this one, steric hindrance plays a crucial role in determining the preferred orientation of the naphthyl ring relative to the phthalide system.

The optimized geometry and electron density data allow for a detailed investigation of the forces acting within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: In this compound, this would involve analyzing potential non-covalent interactions, such as CH-π interactions between the methyl group and the aromatic rings or between the hydrogen atoms of one ring and the electron cloud of another. Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. nih.gov

Intermolecular Interactions: Understanding how molecules of this compound might interact with each other in a solid or liquid state is crucial for predicting bulk properties. These interactions are dominated by van der Waals forces and potential π-π stacking between the aromatic naphthyl and phthalide rings of adjacent molecules. Molecular dynamics simulations could model a system of multiple molecules to observe these packing behaviors over time.

Theoretical Studies of Reaction Mechanisms and Transition States

The formation and subsequent reactions of this compound would be prime candidates for theoretical investigation to elucidate the underlying mechanisms. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of the potential energy surface for a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

A hypothetical reaction pathway for the synthesis of this compound, for instance, from a suitable precursor, could be mapped out. For each stationary point along the reaction coordinate, DFT calculations would yield important energetic and structural information. Transition states are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. The magnitude of this frequency corresponds to the motion along the reaction coordinate that transforms the reactant into the product.

Illustrative Data Table for a Hypothetical Reaction Pathway:

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on a reaction involving this compound. The values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Structural Parameter (e.g., forming bond length, Å) |

| Reactants | 0.0 | 0 | N/A |

| Transition State | +25.5 | 1 | 1.98 |

| Intermediate | -5.2 | 0 | 1.45 |

| Second Transition State | +15.8 | 1 | 2.10 |

| Product (this compound) | -12.7 | 0 | 1.35 |

Structure-Reactivity and Structure-Property Relationship Predictions

Computational methods are invaluable for predicting how the structure of this compound influences its reactivity and physical properties. By systematically modifying the structure—for example, by introducing different substituents on the naphthyl or phthalide rings—and calculating various molecular descriptors, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be established.

Key properties that can be calculated include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents.

Steric Properties: The sheer bulk of the 1-naphthyl group is a significant feature of this molecule. Computational models can quantify steric hindrance, which plays a critical role in determining reaction rates and the accessibility of reactive sites.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra). These predictions can aid in the experimental characterization of the compound and its derivatives.

Illustrative Data Table for Predicted Properties of this compound Analogs:

This table demonstrates how computational data could be used to compare the properties of hypothetical derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity Index |

| This compound | -6.2 | -1.5 | 3.1 | 1.00 |

| 3-Methyl-3-(4-methoxy-1-naphthyl)phthalide | -5.9 | -1.4 | 3.5 | 1.25 |

| 3-Methyl-3-(4-nitro-1-naphthyl)phthalide | -6.8 | -2.1 | 5.8 | 0.75 |

Computational Assessment of Stereochemical Outcomes

The central carbon atom of the phthalide ring in this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers. Computational chemistry provides powerful tools for understanding and predicting stereochemical outcomes in reactions that form this stereocenter.

For reactions leading to this compound, computational models can be used to analyze the transition states for the formation of both the (R) and (S) enantiomers. nih.gov The difference in the activation energies of these diastereomeric transition states will determine the enantiomeric excess (ee) of the product. A lower activation energy for the transition state leading to one enantiomer implies that this enantiomer will be formed preferentially. nih.gov

Factors influencing the stereochemical outcome, such as the use of chiral catalysts or auxiliaries, can be explicitly modeled. The non-covalent interactions (e.g., hydrogen bonding, steric repulsion, and dispersion forces) between the substrate and the catalyst in the transition state assembly are key to enantioselectivity and can be analyzed in detail. nih.govnih.gov

Illustrative Data Table for Stereochemical Prediction:

The following hypothetical data illustrates the computational assessment of a reaction to form this compound using a chiral catalyst.

| Transition State | Catalyst-Substrate Complex | Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

| TS leading to (R)-enantiomer | Complex A | 20.1 | 95 : 5 |

| TS leading to (S)-enantiomer | Complex B | 21.8 |

This type of analysis is crucial for the rational design of stereoselective syntheses. nih.govorganic-chemistry.org

Chemical Transformations and Derivatization of 3 Methyl 3 1 Naphthyl Phthalide

Functional Group Interconversions within the Phthalide (B148349) Core

The phthalide core of 3-Methyl-3-(1-naphthyl)phthalide (B16751) contains several reactive sites that can be targeted for functional group interconversions. These transformations are crucial for synthesizing a variety of derivatives with tailored properties. rsc.orgsolubilityofthings.com

The C1 carbonyl group is a primary site for nucleophilic attack. rsc.org For instance, alkaline hydrolysis of the lactone ring leads to the formation of the corresponding carboxylate anion of the substituted 2-acylbenzoic acid. rsc.org This reaction proceeds via a rate-determining attack of a hydroxide (B78521) anion on the carbonyl carbon, followed by rapid ring opening. rsc.org

Another key reactive site is the C3 position. The hydrogen atoms on the methyl group at C3 can be deprotonated to form a carbanion, which can then react with various electrophiles. rsc.org This allows for the introduction of a wide range of substituents at this position.

Furthermore, the aromatic ring of the phthalide core can undergo electrophilic aromatic substitution reactions at the C4, C5, C6, and C7 positions, although these are generally less explored compared to reactions at C1 and C3. rsc.org The specific position of substitution is influenced by the existing substituents and the reaction conditions.

| Reactive Site | Type of Reaction | Description | Potential Products |

| C1 Carbonyl | Nucleophilic Acyl Substitution | Hydrolysis of the lactone ring. | Carboxylic acids |

| C3 Position | Carbanion Chemistry | Deprotonation followed by reaction with electrophiles. | Alkylated or acylated derivatives |

| Aromatic Ring (C4-C7) | Electrophilic Aromatic Substitution | Introduction of functional groups like nitro or halo groups. | Substituted phthalide derivatives |

Transformations Involving the Naphthyl Moiety

The naphthyl group of this compound provides an additional avenue for structural modification. The aromatic rings of the naphthalene (B1677914) system can undergo various electrophilic substitution reactions, leading to a diverse array of derivatives. nih.gov The regioselectivity of these reactions is dictated by the directing effects of the existing substituent and the inherent reactivity of the different positions on the naphthalene ring. nih.gov

Common transformations include nitration, halogenation, and Friedel-Crafts alkylation or acylation. solubilityofthings.com For instance, nitration can introduce a nitro group onto the naphthyl ring, which can subsequently be reduced to an amino group, providing a handle for further functionalization. solubilityofthings.com Halogenation, typically with bromine or chlorine, can also be achieved, yielding halonaphthyl derivatives that are valuable intermediates for cross-coupling reactions. nih.gov

The development of regioselective synthesis methods is crucial for controlling the position of substitution on the naphthyl moiety. nih.gov

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | -Br, -Cl |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl group) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | -COR (Acyl group) |

Modifications at the Methyl Group

One potential modification is halogenation, such as free-radical bromination using N-bromosuccinimide (NBS), to introduce a bromine atom. rsc.org This brominated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Another approach involves the deprotonation of the methyl group to form a carbanion, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups, effectively elongating the carbon chain or introducing new functionalities at this position.

| Modification Strategy | Reagents/Conditions | Resulting Functionality |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromomethyl group (-CH₂Br) |

| Deprotonation and Alkylation | Strong base (e.g., LDA), then an alkyl halide (R-X) | Extended alkyl chain (-CH₂R) |

| Deprotonation and Acylation | Strong base, then an acyl chloride (R-COCl) | Keto functionality (-CH₂COR) |

Synthesis of Complex Polycyclic Systems Incorporating the Phthalide Core

The phthalide framework of this compound can serve as a building block for the synthesis of more complex polycyclic systems. beilstein-journals.org One strategy involves the "precursor approach," where a soluble and stable precursor is synthesized and then converted in situ to the final, often insoluble or unstable, polycyclic compound. beilstein-journals.org

A key method for constructing such systems is through intramolecular cyclization reactions. For example, by introducing appropriate functional groups onto both the phthalide and naphthyl moieties, subsequent ring-closing reactions can lead to the formation of fused aromatic systems. The extrusion of small molecules, such as sulfur or oxygen fragments, from suitably designed precursors is another powerful technique to generate π-conjugated polycyclic compounds. beilstein-journals.org

These synthetic strategies allow for the creation of a wide variety of extended aromatic structures with potential applications in materials science due to their electronic and photophysical properties. beilstein-journals.org

Formation of Spiro- and Fused Heterocyclic Derivatives

The structure of this compound is amenable to the synthesis of spiro- and fused heterocyclic derivatives. researchgate.netnih.gov Spiro compounds can be formed at the C3 position of the phthalide ring. This typically involves reactions where the C3 carbon becomes a spiro-center, connecting the phthalide ring to another cyclic system. mdpi.com

For instance, multi-component reactions involving isatins and other reagents can lead to the formation of spirooxindole derivatives. beilstein-journals.org Similarly, reactions with various nucleophiles can lead to the construction of spiro-fused pyran derivatives. researchgate.net The synthesis of spiro heterocyclic steroids has also been extensively reviewed, highlighting the versatility of spiro-cyclization reactions. nih.gov

Fused heterocyclic systems can be generated by annulation reactions involving the aromatic part of the phthalide or the naphthyl moiety. These reactions build additional heterocyclic rings onto the existing polycyclic framework.

| Derivative Type | Synthetic Strategy | Key Intermediates/Reagents |

| Spiro-heterocycles | Multi-component reactions, Cycloadditions | Isatins, malononitrile, various nucleophiles researchgate.netbeilstein-journals.org |

| Fused-heterocycles | Annulation reactions | Pre-functionalized phthalide or naphthyl derivatives |

Development of Stereospecific Derivatives

The C3 position of this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The development of stereospecific derivatives, where one enantiomer is selectively produced, is a significant area of research. acs.org

Asymmetric synthesis methodologies are employed to achieve enantioselective transformations. One such method is asymmetric phase-transfer catalysis, which has been successfully used for the γ-alkylation of phthalide 3-carboxylic esters to generate 3,3-disubstituted phthalides with high enantioselectivity. acs.org Organocatalysis, using chiral catalysts, is another powerful tool for the enantioselective synthesis of 3,3-disubstituted phthalides. acs.org

These stereocontrolled methods allow for the direct introduction of various groups at the C3 position, leading to the formation of enantioenriched products. acs.org The ability to synthesize specific stereoisomers is crucial, as different enantiomers can exhibit distinct biological activities or material properties.

| Asymmetric Method | Catalyst Type | Achieved Selectivity |

| Asymmetric Phase-Transfer Catalysis | Chiral phase-transfer catalysts | Good to excellent enantioselectivities (74–88% ee) acs.org |

| Organocatalysis | Chiral bifunctional organocatalysts | High enantioselectivities |

Applications of 3 Methyl 3 1 Naphthyl Phthalide in Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate for Advanced Organic Compounds

3-Methyl-3-(1-naphthyl)phthalide (B16751) serves as a key intermediate in the synthesis of more complex and advanced organic compounds. The inherent reactivity of the lactone ring in the phthalide (B148349) structure allows for a variety of chemical transformations. For instance, the carbon-oxygen bond of the lactone can be cleaved under reductive or nucleophilic conditions to generate new functional groups.

One of the primary uses of this compound is in the generation of diol and carboxylic acid derivatives. Through reduction, typically with a powerful reducing agent like lithium aluminum hydride, the phthalide can be opened to form a diol. This resulting diol, possessing both a primary alcohol and a tertiary alcohol attached to a stereocenter, becomes a versatile precursor for a range of other molecules.

Furthermore, hydrolysis of the lactone under basic or acidic conditions yields a carboxylic acid with a quaternary stereocenter. This transformation is pivotal for the synthesis of complex molecular frameworks where a carboxylic acid functionality is required for further reactions, such as amide bond formation or esterification. The presence of the naphthyl group in these intermediates can impart unique properties, including fluorescence or specific biological activities, to the final advanced organic compounds.

Building Block in the Construction of Diverse Chemical Scaffolds

The structural architecture of this compound makes it an ideal building block for the construction of diverse and complex chemical scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The rigidity of the phthalide system combined with the three-dimensional arrangement of the methyl and naphthyl groups provides a well-defined starting point for creating new molecular entities.

This compound is particularly useful in the synthesis of heterocyclic compounds. The lactone ring can undergo reactions with binucleophiles, such as hydrazines or hydroxylamines, to form new heterocyclic rings. For example, reaction with hydrazine (B178648) could potentially lead to the formation of pyridazinone derivatives, which are known to have a wide range of biological activities.

Role in the Development of New Chemical Reactions and Methodologies

The unique structure of this compound, featuring a quaternary stereocenter, presents both a challenge and an opportunity for the development of new chemical reactions and methodologies. The steric hindrance around the quaternary center can be exploited to achieve high levels of selectivity in certain reactions.

For instance, the development of stereoselective methods for the synthesis of this compound itself has been a subject of interest. Asymmetric synthesis of such 3,3-disubstituted phthalides often requires the development of novel catalytic systems or chiral auxiliaries. These newly developed methods can then be applied to the synthesis of a broader range of chiral phthalides with different substituents.

Moreover, the reactions of this compound can be used to probe the mechanisms of known transformations or to discover new ones. The well-defined structure of the molecule allows for a clearer understanding of the stereochemical outcomes of reactions, which is essential for the development of predictable and reliable synthetic methodologies.

Potential as Precursors for Specialty Organic Materials

The incorporation of the naphthyl group into the structure of this compound suggests its potential as a precursor for specialty organic materials, particularly those with photo-active properties. Naphthalene-containing compounds are well-known for their fluorescence and have been used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

While direct applications of this compound in this area are not widely reported, its derivatives could be designed to exhibit interesting photophysical properties. For example, modification of the phthalide ring or functionalization of the naphthyl group could lead to the creation of new fluorescent dyes or photochromic materials. Photochromic compounds, which change color upon exposure to light, have applications in areas such as data storage, smart windows, and molecular switches.

The chiral nature of this compound could also be advantageous in the development of chiroptical materials. These materials interact with circularly polarized light and have potential applications in displays, optical sensors, and asymmetric catalysis.

Application in the Synthesis of Optically Active Compounds

The presence of a chiral center in this compound makes it a valuable starting material for the synthesis of other optically active compounds. The term "optically active" refers to the ability of a chiral molecule to rotate the plane of polarized light. The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Starting with an enantiomerically pure form of this compound, it is possible to transfer this chirality to new molecules through a variety of chemical transformations. For example, the ring-opening of a single enantiomer of the phthalide would lead to a chiral diol or carboxylic acid, which can then be used to synthesize other enantiomerically pure compounds.

This approach, known as the "chiral pool" method, is a powerful strategy in asymmetric synthesis. By utilizing a readily available chiral building block like this compound, chemists can avoid the often-difficult task of creating a new stereocenter from scratch. The development of efficient methods for the enantioselective synthesis of this compound is therefore a key area of research.

Future Directions in 3 Methyl 3 1 Naphthyl Phthalide and Phthalide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry, and phthalide (B148349) synthesis is no exception. Future efforts will likely concentrate on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials. chemrxiv.orgresearchgate.net

A recent example of a green synthetic method is the development of a novel process for the bromination of 7-aminophthalide under acidic conditions at higher temperatures, which is considered an environmentally friendly process. chemrxiv.org Such innovations are crucial for the large-scale and sustainable production of phthalide derivatives.

Advancements in Stereocontrol for Phthalide Synthesis

Many biologically active phthalides are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. Therefore, the ability to selectively synthesize a specific stereoisomer is of utmost importance.

Future research will focus on the development of new and more efficient strategies for the stereocontrolled synthesis of phthalides. rsc.org This includes the design of novel chiral catalysts and reagents that can direct the formation of a particular stereoisomer with high selectivity. A recent study demonstrated a stereocontrolled strategy for the synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides through the catalytic and site-selective deconstructive aminolysis of bridged valerolactam-butyrolactones. rsc.org While not directly a phthalide synthesis, this type of skeletal remodeling showcases the kind of innovative approaches that can be adapted to achieve stereocontrol in the synthesis of complex heterocyclic compounds like phthalides.

The development of methods that allow for the synthesis of a broad range of chiral 3-substituted phthalides with high stereoselectivities will be a key area of focus. rsc.org These advancements will be essential for creating libraries of chiral phthalide derivatives for drug discovery and other applications.

Integration of Machine Learning and AI in Phthalide Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the design and production of phthalides. researchgate.netresearchgate.net These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new synthetic routes. researchgate.net

In the context of phthalide research, ML models can be trained to predict the most efficient synthetic pathways to a target phthalide molecule, considering factors like yield, cost, and sustainability. researchgate.net This can significantly accelerate the discovery and development of new phthalide-based compounds. For instance, ML algorithms can be used to predict the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given phthalide synthesis. nih.gov

Furthermore, AI can be employed in the de novo design of novel phthalide structures with desired biological activities. By learning the structure-activity relationships of known phthalides, AI models can generate new molecular architectures that are likely to be effective for a specific therapeutic target. The integration of theory with machine learning can also provide a deeper understanding of the physical relationships governing the properties of these molecules. nist.gov

Development of High-Throughput Screening for Chemical Transformations

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of a large number of chemical reactions in parallel. nih.govresearchgate.net This approach is becoming increasingly important in the development of new synthetic methods and for the discovery of novel bioactive compounds. nih.govresearchgate.net